molecular formula C11H17N3O B13319305 Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine

Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine

Katalognummer: B13319305
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: MJNOYJCKLDQGTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with a methoxycyclohexyl group, which contributes to its distinct chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines and diketones under controlled conditions.

    Introduction of the Methoxycyclohexyl Group: The methoxycyclohexyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxycyclohexyl halide reacts with the pyrazine ring in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine can be compared with other similar compounds, such as:

    5-(Cyclohexyl)pyrazin-2-amine: Lacks the methoxy group, leading to different chemical and biological properties.

    5-((1r,4r)-4-hydroxycyclohexyl)pyrazin-2-amine: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions.

    5-((1r,4r)-4-methoxycyclohexyl)pyrimidin-2-amine: Features a pyrimidine ring instead of a pyrazine ring, resulting in different chemical behavior.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C11H17N3O

Molekulargewicht

207.27 g/mol

IUPAC-Name

5-(4-methoxycyclohexyl)pyrazin-2-amine

InChI

InChI=1S/C11H17N3O/c1-15-9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h6-9H,2-5H2,1H3,(H2,12,14)

InChI-Schlüssel

MJNOYJCKLDQGTC-UHFFFAOYSA-N

Kanonische SMILES

COC1CCC(CC1)C2=CN=C(C=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.